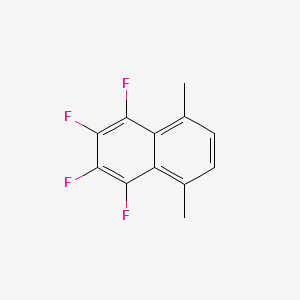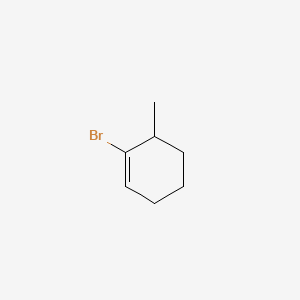
1-Bromo-6-methylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6-methylcyclohexene is an organic compound with the molecular formula C7H11Br It is a derivative of cyclohexene, where a bromine atom is attached to the first carbon and a methyl group is attached to the sixth carbon of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-6-methylcyclohexene can be synthesized through several methods. One common method involves the bromination of 6-methylcyclohexene. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced separation and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-6-methylcyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOtBu, in polar solvents like ethanol or water.
Elimination: KOH in ethanol, heat.
Addition: Br2 in CCl4, HBr in acetic acid.
Major Products Formed:
Substitution: 6-methylcyclohexanol (with NaOH).
Elimination: 6-methylcyclohexene.
Addition: 1,2-dibromo-6-methylcyclohexane (with Br2).
Wissenschaftliche Forschungsanwendungen
1-Bromo-6-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-6-methylcyclohexene in chemical reactions typically involves the formation of a carbocation intermediate during substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In addition reactions, the double bond in the cyclohexene ring acts as a nucleophile, attacking electrophiles like bromine or hydrogen bromide .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1-methylcyclohexene: Similar structure but with different positions of the bromine and methyl groups.
1-Methylcyclohexene: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclohexene: The parent compound without any substituents.
Uniqueness: 1-Bromo-6-methylcyclohexene is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
40648-09-7 |
|---|---|
Molekularformel |
C7H11Br |
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
1-bromo-6-methylcyclohexene |
InChI |
InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
JNJOTSRJOBHFBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


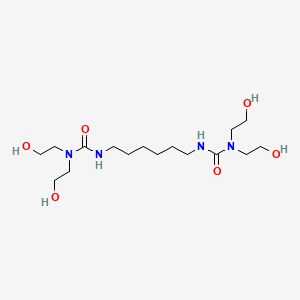
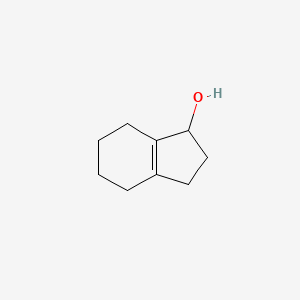
![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
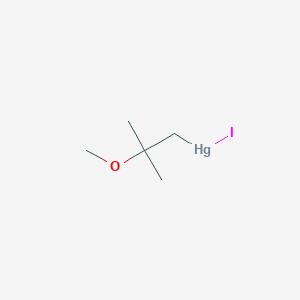
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
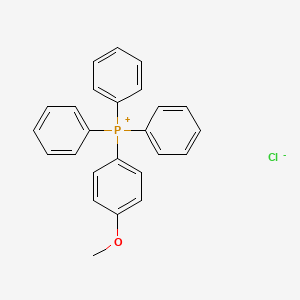
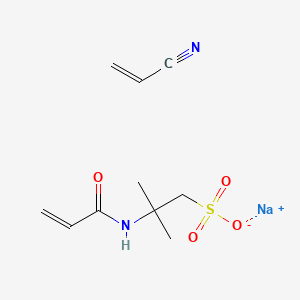
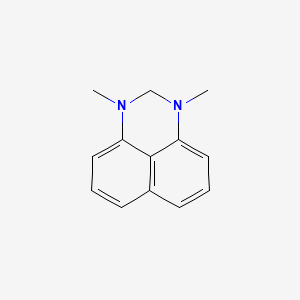
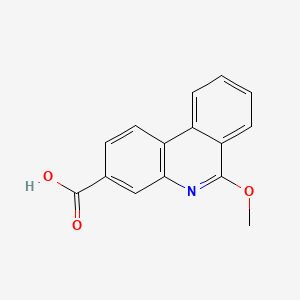
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
